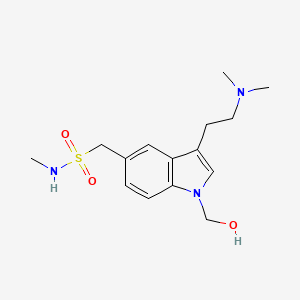

N-ヒドロキシメチルスマトリプタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

The compound N-Hydroxymethyl Sumatriptan is a complex organic molecule with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, and functional groups that can participate in a variety of chemical reactions.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the indole core is known for its presence in many natural products and pharmaceuticals. This compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development. Its sulfonamide group is a common feature in many drugs, indicating potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

生化学分析

Biochemical Properties

N-Hydroxymethyl Sumatriptan interacts with various biomolecules in biochemical reactions. It is synthesized as a potential impurity of Sumatriptan . The purity of N-Hydroxymethyl Sumatriptan has been confirmed using High-Performance Liquid Chromatography (HPLC), and its structure has been identified using Mass Spectrometry (MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy .

Cellular Effects

Sumatriptan, the parent compound, is known to selectively bind to and activate serotonin receptors in the central nervous system . This action helps in narrowing blood vessels in the head, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other migraine symptoms .

Molecular Mechanism

Sumatriptan, the parent compound, is known to act as a 5-HT receptor (type’s 5-HT1D and 5-HT1B) agonist . It selectively binds to and activates serotonin receptors in the central nervous system .

Metabolic Pathways

Sumatriptan, the parent compound, is known to be metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) and not by cytochrome P450 (CYP)-mediated demethylation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxymethyl Sumatriptan typically involves multiple steps, starting from commercially available precursors. The process may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.

Sulfonamide Formation: The final step involves the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

The compound N-Hydroxymethyl Sumatriptan can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

Reduction: Formation of primary or secondary amines from the sulfonamide group.

Substitution: Introduction of various alkyl or aryl groups at the dimethylamino position.

作用機序

The mechanism of action of N-Hydroxymethyl Sumatriptan would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The indole core might bind to specific sites on proteins, while the dimethylamino and sulfonamide groups could enhance binding affinity or selectivity.

類似化合物との比較

Similar Compounds

(2-(Dimethylamino)ethyl methacrylate): Used in polymer chemistry for the synthesis of hydrogels and other materials.

(2-(Dimethylamino)ethyl 3-cyclohexylpropanoate): Known for its applications in organic synthesis.

Uniqueness

The uniqueness of N-Hydroxymethyl Sumatriptan lies in its combination of functional groups and the indole core. This structure provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

生物活性

N-Hydroxymethyl Sumatriptan is a derivative of Sumatriptan, a well-known medication used primarily for the acute treatment of migraines. This article explores the biological activity of N-Hydroxymethyl Sumatriptan, focusing on its pharmacological properties, mechanisms of action, and relevant clinical studies.

Overview of Sumatriptan

Sumatriptan is classified as a triptan, which are selective agonists for serotonin receptors, particularly 5-HT_1B and 5-HT_1D. These receptors play crucial roles in the modulation of vascular tone and neurotransmitter release, making triptans effective for migraine relief. The mechanism of action includes:

- Vasoconstriction : Constriction of dilated cranial blood vessels.

- Inhibition of Neuropeptide Release : Suppression of pro-inflammatory neuropeptides from trigeminal neurons.

- Pain Signal Modulation : Reduction of pain signal transmission in the trigeminal dorsal horn .

N-Hydroxymethyl Sumatriptan retains the core pharmacological properties of Sumatriptan but may exhibit enhanced or modified biological activities due to structural changes. The hydroxymethyl group may influence:

- Receptor Binding Affinity : Potentially altering interactions with serotonin receptors.

- Metabolic Stability : Changes in how the compound is metabolized, potentially leading to improved efficacy or reduced side effects.

Antioxidant Properties

Research indicates that Sumatriptan has direct scavenging activity against free radicals such as superoxide and nitric oxide . This antioxidant property could also be present in its derivative, N-Hydroxymethyl Sumatriptan, suggesting additional therapeutic benefits beyond migraine relief.

Pharmacokinetics and Pharmacodynamics

| Parameter | Sumatriptan | N-Hydroxymethyl Sumatriptan (Hypothetical) |

|---|---|---|

| Bioavailability | 14.3% (oral) | TBD |

| Half-life | 1.7 hours (oral) | TBD |

| Volume of Distribution | 50 ± 8 L | TBD |

| Protein Binding | 14%-21% | TBD |

| Metabolism | Monoamine oxidase A | TBD |

Note: TBD indicates that specific data for N-Hydroxymethyl Sumatriptan needs further research.

特性

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFXXOGYYGFSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797905-62-4 |

Source

|

| Record name | 1797905-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of N-Hydroxymethyl Sumatriptan in the context of Sumatriptan drug manufacturing?

A1: N-Hydroxymethyl Sumatriptan is identified as Impurity C of Sumatriptan, a drug used to treat migraine headaches []. Understanding the formation and potential presence of this impurity during Sumatriptan synthesis is crucial for ensuring drug purity and quality control in the pharmaceutical industry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。